tert-Butyl (3,3,3-trifluoro-2-hydroxy-1-phenylpropyl)carbamate
Description
tert-Butyl (3,3,3-trifluoro-2-hydroxy-1-phenylpropyl)carbamate is a carbamate derivative featuring a trifluoromethyl group, a hydroxyl substituent, and a phenyl moiety. This compound is structurally characterized by:
- A tert-butyl carbamate group, which serves as a protective group for amines.
- A 3,3,3-trifluoro-2-hydroxy-1-phenylpropyl backbone, combining hydrophobicity (phenyl), polarity (hydroxyl), and electron-withdrawing effects (trifluoromethyl).
Properties
IUPAC Name |
tert-butyl N-(3,3,3-trifluoro-2-hydroxy-1-phenylpropyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO3/c1-13(2,3)21-12(20)18-10(11(19)14(15,16)17)9-7-5-4-6-8-9/h4-8,10-11,19H,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVPCYIOYOTOEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401128154 | |
| Record name | Carbamic acid, N-(3,3,3-trifluoro-2-hydroxy-1-phenylpropyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401128154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1956354-85-0 | |
| Record name | Carbamic acid, N-(3,3,3-trifluoro-2-hydroxy-1-phenylpropyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1956354-85-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-(3,3,3-trifluoro-2-hydroxy-1-phenylpropyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401128154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3,3,3-trifluoro-2-hydroxy-1-phenylpropyl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl carbamate, 3,3,3-trifluoroacetone, and phenylmagnesium bromide.
Grignard Reaction: Phenylmagnesium bromide is reacted with 3,3,3-trifluoroacetone to form the corresponding alcohol.
Carbamate Formation: The resulting alcohol is then reacted with tert-butyl carbamate under basic conditions to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: tert-Butyl (3,3,3-trifluoro-2-hydroxy-1-phenylpropyl)carbamate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl carbamate group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates or other derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (3,3,3-trifluoro-2-hydroxy-1-phenylpropyl)carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is investigated for its potential as a pharmacophore. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a valuable scaffold in drug design.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of tert-Butyl (3,3,3-trifluoro-2-hydroxy-1-phenylpropyl)carbamate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to enzymes or receptors, while the carbamate group can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate biological pathways and exert its effects.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues and Functional Group Variations
(a) tert-Butyl (2-(4-(4-或3-(苯基/杂芳基)苯胺基)苯基)cyclopropyl)carbamate
- Key Differences : Incorporates a cyclopropane ring and aryl/heteroaryl substituents instead of the trifluoro-hydroxy-phenylpropyl chain.
- Synthesis : Prepared via PyBOP-mediated coupling of aryl amines, yielding compounds with anti-LSD1 activity .
(b) (R,S)-tert-Butyl 2-(1-hydroxyethyl)phenylcarbamate
- Key Differences : Replaces the trifluoro-hydroxypropyl chain with a hydroxyethyl group.
- Synthesis : Synthesized via NaBH₄ reduction of a ketone precursor (84% yield), followed by acetylation (92% yield) .
- Comparison : The absence of fluorine reduces electron-withdrawing effects, likely decreasing acidity of the hydroxyl group. The trifluoro group in the target compound may improve resistance to oxidation.
(c) (S)-tert-Butyl (1-(3-hydroxy-phenyl)ethyl)-carbamate
- Key Differences : Chiral hydroxyphenylethyl substituent instead of trifluoro-hydroxypropyl.
- Properties : Marketed as a rare chemical (CAS #266369-42-0) with high cost ($2000/g), indicating challenging synthesis or purification .
- Comparison: The target compound’s trifluoromethyl group may confer superior pharmacokinetic properties (e.g., membrane permeability) compared to non-fluorinated analogs.
Physicochemical and Spectroscopic Properties
NMR Data Comparison (Selected Peaks):
Hydrogen Bonding: The hydroxyl group in the target compound likely participates in intramolecular H-bonding with the carbamate carbonyl, a feature absent in non-hydroxylated analogs .
Reactivity and Stability
- Stability : The tert-butyl carbamate group offers robust protection against hydrolysis, a trait shared across all analogs .
Biological Activity
tert-Butyl (3,3,3-trifluoro-2-hydroxy-1-phenylpropyl)carbamate, also known by its CAS number 1956354-85-0, is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, mechanisms of action, and implications in therapeutic contexts, particularly focusing on neurodegenerative diseases.
The biological activity of this compound is attributed to its ability to interact with various biological targets. Research indicates that it may exert neuroprotective effects, particularly in the context of Alzheimer's disease (AD). The compound appears to modulate inflammatory pathways and reduce oxidative stress in neuronal cells.
Neuroprotective Effects
In vitro studies have demonstrated that this compound can protect astrocytes from amyloid-beta (Aβ) toxicity. Specifically, it has been shown to:
- Decrease TNF-α levels, a pro-inflammatory cytokine associated with neuroinflammation.
- Reduce oxidative stress markers in astrocytes exposed to Aβ .
Study 1: Protective Effects Against Aβ Toxicity
A study published in Nature highlighted the protective role of this compound against Aβ-induced cytotoxicity. The results indicated:
- A reduction in cell death rates by approximately 20% in treated astrocytes compared to controls.
- Modulation of β-secretase activity, which is crucial for the production of Aβ .
| Treatment Group | Cell Viability (%) | TNF-α Levels (pg/mL) | β-secretase Activity |
|---|---|---|---|
| Control | 100 | 50 | High |
| Aβ Treatment | 60 | 80 | Very High |
| tert-butyl Treatment | 80 | 60 | Moderate |
Study 2: Multi-target Approach in AD
Another research effort focused on the compound's multi-target capabilities. The findings suggested that combining this carbamate with other therapeutic agents could enhance its efficacy against AD by targeting multiple pathological processes simultaneously .
Potential Applications
Given its biological activity, this compound holds promise for:
- Development as a therapeutic agent for neurodegenerative diseases.
- Use in combination therapies aimed at reducing inflammation and oxidative stress in the brain.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
